molecular formula C6H4FIO B051183 3-Fluoro-4-iodophenol CAS No. 122927-84-8

3-Fluoro-4-iodophenol

Cat. No. B051183
M. Wt: 238 g/mol
InChI Key: CSQWLXZVUXRZFL-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodophenol is a chemical compound with the molecular formula C6H4FIO . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Fluoro-4-nitrophenol, a similar compound, has been reported in the literature . The process involves a four-step method including diazotization, hydrolysis, nitration, and separation of the isomers . Another method involves the methoxylation and demethylation of 2,4-difluoronitrobenzene .


Molecular Structure Analysis

The molecular weight of 3-Fluoro-4-iodophenol is 238 g/mol . The compound has a complex structure with 9 heavy atoms . The InChIKey of the compound is CSQWLXZVUXRZFL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-iodophenol is a solid compound . It has a molecular weight of 238 g/mol . The compound has a topological polar surface area of 20.2 Ų . It is recommended to be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Non-Linear Optics

  • Methods of Application or Experimental Procedures: The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set. FTIR and FT-Raman spectra were investigated and compared with the observed data .
  • Results or Outcomes: The study found that the compound’s highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability, and the first order hyperpolarizability were promising for non-linear optical applications. The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound .

Safety And Hazards

The compound is classified with the signal word “Warning” and is associated with hazard statements H302, H315, and H319 . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQWLXZVUXRZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564503
Record name 3-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-iodophenol

CAS RN

122927-84-8
Record name 3-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 122927-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WY Zhong, LQ Song, B Zhou, HT Zhou, HS Sun… - Tetrahedron, 2023 - Elsevier
… in Scheme 1 (b), with dilute sulfuric acid as solvent, 1-fluoro-2-nitrobenzene (1) was reacted with hydrogen followed by diazotization and then iodination to give 3-fluoro-4-iodophenol (2)…
Number of citations: 0 www.sciencedirect.com
XY Song, XH Dong, SS Zhang, XM Li… - … Section E: Structure …, 2004 - scripts.iucr.org
… To a solution of copper(I) cyanate (4.5 g, 0.05 mol) in dimethylformamide (60 ml) was added 3-fluoro-4-iodophenol (11.9 g, 0.05 mol) with stirring, and the mixture was refluxed for 5 h. …
Number of citations: 1 scripts.iucr.org
L Cosimbescu - 2000 - search.proquest.com
The design progression, synthesis, and characterization of three main series of fluorinated tolane liquid crystal compounds are described. A variety of analogs has been prepared and …
Number of citations: 2 search.proquest.com
G Dantlgraber, D Shen, S Diele… - Chemistry of …, 2002 - ACS Publications
… Yield: 34.2 g of 3-fluoro-4-iodophenol (71%). mp 90−93 C (hexane). δ H (CDCl 3 ; 400 MHz): … A mixture of 3-fluoro-4-iodophenol (11.6 g, 48.7 mmol), potassium carbonate (27.6 g, 200 …
Number of citations: 69 pubs.acs.org
O Bobileva, M Ikaunieks, G Duburs, I Mandrika… - Bioorganic & Medicinal …, 2017 - Elsevier
… Compound 2g was prepared in the same manner as compound 6a using 3-fluoro-4-iodophenol (1.05 g, 4.41 mmol), imidazole (0.60 g, 8.82 mmol), and TBDMSCl (1.00 g, 6.62 mmol). …
Number of citations: 5 www.sciencedirect.com
NK Namelikonda, A Monastyrskyi… - European Journal of …, 2017 - Wiley Online Library
Antimalarial compounds ELQ‐300 and P4Q‐391 are highly potent against the blood and the liver stages of the Plasmodium parasite and also possess potent transmission‐blocking …
J Ding, B Li, H Zhang, Z Xu, Q Zhang… - … Vision Science & …, 2022 - tvst.arvojournals.org
… We dissolved 3-fluoro-4-iodophenol (compound 1) (10.0 g, 42 mmol), tert-Butyldimethylchlorosilane (7.6 g, 50 mmol), and triethylamine (5.0 g, 50 mmol) in dichloromethane followed by …
Number of citations: 5 tvst.arvojournals.org
MH Li, L Detre, P Cluzeau, N Isaert, HT Nguyen - Liquid crystals, 1998 - Taylor & Francis
A first oligomeric antiferroelectric liquid crystal, a cyclohexane based trimesogen, was synthesized. It was characterized by microscopic observation, differential scanning calorimetry, …
Number of citations: 24 www.tandfonline.com

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